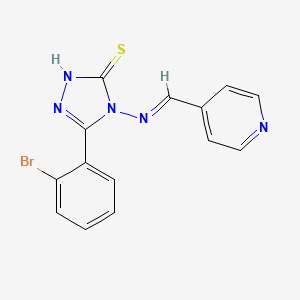
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3-methoxy-N-M-tolyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3-methoxy-N-M-tolyl-benzamide is a complex organic compound characterized by its unique structure, which includes a phthalimide moiety linked to a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3-methoxy-N-M-tolyl-benzamide typically involves the following steps:
Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with an amine to form the phthalimide intermediate.
Alkylation: The phthalimide intermediate is then alkylated using a suitable alkylating agent to introduce the isoindol-2-ylmethyl group.
Coupling with Benzamide: The final step involves coupling the alkylated phthalimide with 3-methoxy-N-M-tolyl-benzamide under appropriate conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3-methoxy-N-M-tolyl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3-methoxy-N-M-tolyl-benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3-methoxy-N-M-tolyl-benzamide involves its interaction with specific molecular targets. The phthalimide moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. The benzamide group may enhance binding affinity and specificity, leading to more effective inhibition of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3,5-dinitro-N-M-tolyl-benzamide
- N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-(3-fluoro-phenyl)-acetamide
- N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3,5-dinitro-N-phenyl-benzamide
Uniqueness
N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-3-methoxy-N-M-tolyl-benzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a pharmacophore and its utility in materials science applications.
Propriétés
Formule moléculaire |
C24H20N2O4 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
N-[(1,3-dioxoisoindol-2-yl)methyl]-3-methoxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C24H20N2O4/c1-16-7-5-9-18(13-16)25(22(27)17-8-6-10-19(14-17)30-2)15-26-23(28)20-11-3-4-12-21(20)24(26)29/h3-14H,15H2,1-2H3 |
Clé InChI |
WNXBBWZZGLOHBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-sec-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971094.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11971099.png)
![3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971107.png)

![methyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971122.png)
![N-[(2E)-But-2-en-1-yl]aniline](/img/structure/B11971127.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11971137.png)
![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11971139.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971143.png)


![[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate](/img/structure/B11971165.png)
![N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide](/img/structure/B11971168.png)
![Ethyl 4-({[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate](/img/structure/B11971175.png)
